Welcome to the BenchChem Online Store!
molecular formula C17H15NO2 B8536657 7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one CAS No. 29639-32-5

7-(Benzylamino)-4-methyl-2H-1-benzopyran-2-one

Cat. No. B8536657
M. Wt: 265.31 g/mol
InChI Key: OOAXQONWKWNFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04200753

Procedure details

According to this invention, water-soluble coumarins and azacoumarins having the structures: ##STR2## wherein R is CH3 or CF3 and wherein R1 is H or CH3 are prepared. The coumarins are prepared by means of a three step process involving (1) heating resorcinol and benzylamine to form 3-benzylaminophenol, (2) reacting the 3-benzylaminophenol with ethyl acetoacetate or ethyl trifluoroacetoacetate in the presence of anhydrous zinc chloride and absolute ethanol to form 7-benzylamino-4-methylcoumarin or 7-benzylamino-4-trifluoromethylcoumarin, (3) sulfonating the product of step (2) with oleum and (4) neutralizing the sulfonate formed in step (3) with sodium bicarbonate. The azacoumarins are prepared by a similar process except that 6-chloro-2-pyridinol and either benzylamine or benzylmethylamine are used as the starting compounds (the step (1) reactants).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](OCC)(=[O:21])[CH2:17][C:18]([CH3:20])=O.[F:25][C:26]([F:36])([F:35])[C:27](=O)[CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30]>[Cl-].[Zn+2].[Cl-].C(O)C>[CH2:1]([NH:8][C:9]1[CH:10]=[C:11]2[C:12]([C:18]([CH3:20])=[CH:17][C:16](=[O:21])[O:15]2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([NH:8][C:9]1[CH:10]=[C:32]2[C:33]([C:27]([C:26]([F:36])([F:35])[F:25])=[CH:28][C:29](=[O:30])[O:31]2)=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C=C(C=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C2C(=CC(OC2=C1)=O)C
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C2C(=CC(OC2=C1)=O)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.